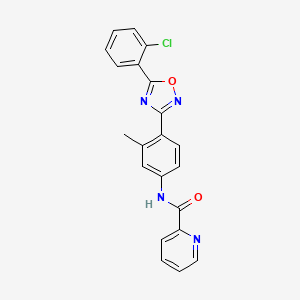

mGlu4 receptor agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H15ClN4O2 |

|---|---|

Molecular Weight |

390.8 g/mol |

IUPAC Name |

N-[4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-methylphenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C21H15ClN4O2/c1-13-12-14(24-20(27)18-8-4-5-11-23-18)9-10-15(13)19-25-21(28-26-19)16-6-2-3-7-17(16)22/h2-12H,1H3,(H,24,27) |

InChI Key |

RNDMJFKGWGEUBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)C3=NOC(=N3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

mGlu4 receptor agonist 1 mechanism of action

An In-depth Technical Guide to the mGlu4 Receptor Agonist Mechanism of Action

Introduction

The Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4), a member of the Group III family of mGlu receptors, is a Class C G-protein coupled receptor (GPCR) encoded by the GRM4 gene.[1][2] Predominantly located on presynaptic terminals, mGlu4 acts as a crucial modulator of synaptic transmission and neuronal excitability.[3][4] Its activation typically leads to the inhibition of neurotransmitter release.[3] As a key regulator in the central nervous system, particularly in regions like the basal ganglia, cerebellum, and cortex, the mGlu4 receptor has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and schizophrenia.[5][6]

This guide provides a detailed examination of the molecular mechanisms underpinning the action of mGlu4 receptor agonists, an overview of quantitative pharmacological data, and the experimental protocols used to elucidate these functions.

Classification of mGlu4 Receptor Agonists

Ligands that activate the mGlu4 receptor are broadly categorized based on their binding site and mode of action. Understanding these classifications is critical for interpreting pharmacological data and for drug development.

-

Orthosteric Agonists : These ligands bind to the highly conserved glutamate binding site located in the large extracellular "Venus flytrap" domain of the receptor.[2] While effective in activating the receptor, the conservation of this site across mGlu receptor subtypes can pose challenges for achieving high selectivity.[7][8] Examples include L-2-amino-4-phosphonobutyric acid (L-AP4) and LSP1-2111.[9][10]

-

Positive Allosteric Modulators (PAMs) : PAMs bind to a topographically distinct site within the seven-transmembrane (7TM) domain of the receptor.[2][3] They do not typically activate the receptor on their own but enhance the response of the receptor to the endogenous agonist, glutamate.[3] This mode of action offers several advantages, including higher subtype selectivity and a more physiologically-tuned modulation of receptor activity.[7][11] Examples include PHCCC and ADX88178.[10][12]

-

Ago-Allosteric Modulators (Ago-PAMs) : A subset of PAMs that, in addition to potentiating the orthosteric ligand, can also activate the receptor independently in the absence of the endogenous agonist.[9]

Core Signaling Pathways

Activation of the mGlu4 receptor initiates intracellular signaling cascades primarily through its coupling to the inhibitory Gαi/o family of G-proteins.[2][12][13] This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate distinct downstream effectors.

Canonical Gαi/o Pathway: Adenylyl Cyclase Inhibition

The primary and most well-characterized mechanism of mGlu4 receptor action is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly binds to and inhibits this enzyme, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] This decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.

References

- 1. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]

- 2. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the mGlu4 Receptor Agonist Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) signaling cascade. It details the canonical and non-canonical pathways activated upon agonist stimulation, presents quantitative data for key ligands, and offers detailed protocols for essential experimental assays.

Introduction to the mGlu4 Receptor

The metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Predominantly located presynaptically, mGlu4 acts as an autoreceptor and heteroreceptor to control the release of neurotransmitters. As a member of the group III mGluRs, its activation is primarily linked to the inhibition of the cyclic AMP (cAMP) cascade.[2][3] The therapeutic potential of targeting mGlu4 is being actively explored for a range of neurological and psychiatric disorders, including Parkinson's disease.[4][5]

The mGlu4 Signaling Network

Activation of the mGlu4 receptor by an agonist initiates a cascade of intracellular events. While the canonical pathway involves coupling to Gαi/o proteins, non-canonical pathways have also been extensively characterized, revealing a complex and versatile signaling network.

Canonical Gαi/o-Mediated Pathway

The primary signaling mechanism of the mGlu4 receptor is through its coupling to pertussis toxin-sensitive Gαi/o proteins.[1][4] This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This canonical pathway is a hallmark of group II and III mGlu receptors.[1][3]

Below is a diagram illustrating the canonical mGlu4 signaling cascade.

Non-Canonical Signaling Pathways

Beyond cAMP inhibition, mGlu4 activation can trigger other signaling cascades, often in a cell-type and context-dependent manner.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: mGlu4 receptor activation has been shown to stimulate the MAPK/ERK cascade.[4] This signaling is also pertussis toxin-sensitive, indicating it is mediated by the Gβγ subunits released from the Gαi/o protein.[4]

-

Phosphatidylinositol-3-Kinase (PI3K) Pathway: In certain cellular contexts, such as medulloblastoma cells, mGlu4 activation can lead to the inhibition of the PI3K pathway.[6] This effect has been linked to the anti-proliferative effects of mGlu4 agonists in these cancer cells.[6]

-

Calcium Mobilization via Gq Crosstalk: While mGlu4 is not canonically coupled to Gq proteins, co-activation with a Gq-coupled receptor, such as the H1 histamine (B1213489) receptor, can lead to a significant potentiation of intracellular calcium mobilization.[7] This functional selectivity biases the mGlu4 signaling output towards calcium-dependent pathways, an effect that is not observed for the canonical cAMP inhibition.[7]

The following diagram illustrates the divergence of mGlu4 signaling into canonical and non-canonical pathways.

Quantitative Pharmacology of mGlu4 Ligands

The potency and efficacy of mGlu4 receptor agonists and positive allosteric modulators (PAMs) are critical parameters in drug development. The following tables summarize key quantitative data for commonly studied mGlu4 ligands.

Table 1: mGlu4 Receptor Agonists

| Compound | Receptor | Assay Type | Potency (EC50) | Reference(s) |

| L-AP4 | Human mGlu4 | cAMP Inhibition | 0.13 µM | [8] |

| L-AP4 | Rat mGlu4 | cAMP Inhibition | 0.1 - 0.13 µM | [9] |

| L-AP4 | Rat mGlu4 | Synaptic Depression | ~0.1 µM | [9] |

| (-)-(Z)-FAP4 | Rat mGlu4 | Unknown | 0.10 µM | [10] |

| (-)-(E)-FAP4 | Rat mGlu4 | Unknown | 0.10 µM | [10] |

Table 2: mGlu4 Receptor Positive Allosteric Modulators (PAMs)

| Compound | Receptor | Assay Type | Potency (EC50) | Reference(s) |

| VU0155041 | Human mGlu4 | Calcium Mobilization | 798 nM | [1][4] |

| Rat mGlu4 | Calcium Mobilization | 693 nM | [1][4] | |

| PHCCC | Human mGlu4 | Calcium Mobilization | 5.1 µM (in presence of EC20 glutamate) | [11] |

| Human mGlu4 | GTPγS binding | 30 µM (alone) | [2] | |

| Human mGlu4 | GTPγS binding | 3.8 µM (in presence of 10 µM L-AP4) | [2] | |

| ADX88178 | Human mGlu4 | Calcium Mobilization | 4 nM / 3.5 nM | [6][12][13] |

| Rat mGlu4 | Calcium Mobilization | 9 nM / 9.1 nM | [6][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mGlu4 signaling cascade.

cAMP Inhibition Assay (HTRF-based)

This protocol describes a method for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the mGlu4 receptor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Cells stably expressing mGlu4 (e.g., CHO or HEK293 cells)

-

Cell culture medium (e.g., Ham's F12)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

IBMX (phosphodiesterase inhibitor)

-

mGlu4 agonist/PAM of interest

-

HTRF cAMP assay kit (e.g., from Cisbio or Revvity)

-

White, low-volume 384-well microplates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation: Culture mGlu4-expressing cells to ~80-90% confluency. On the day of the assay, detach cells, centrifuge, and resuspend in stimulation buffer to the desired density (e.g., 4,000 cells/5 µL).

-

Compound Preparation: Prepare serial dilutions of the test compound (agonist or PAM) in stimulation buffer.

-

Cell Stimulation:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of the test compound dilutions to the appropriate wells.

-

To stimulate adenylyl cyclase, add 5 µL of forskolin solution (at a final concentration typically between 1-10 µM). For Gi-coupled receptors, pre-stimulation with forskolin is necessary to measure a subsequent decrease in cAMP.[5][14]

-

Include a phosphodiesterase inhibitor like IBMX (final concentration ~0.5 mM) in the stimulation buffer to prevent cAMP degradation.[15]

-

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature.

-

cAMP Detection:

-

Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Add 5 µL of cAMP-d2 solution to each well.

-

Add 5 µL of anti-cAMP cryptate solution to each well.

-

-

Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. The specific signal is inversely proportional to the cAMP concentration.[16] Plot the normalized response against the log of the compound concentration to determine IC50 values.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of agonist-induced ERK1/2 phosphorylation via Western blotting.

Materials:

-

Cells expressing mGlu4

-

Serum-free cell culture medium

-

mGlu4 agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Plate mGlu4-expressing cells and grow to ~80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for at least 4 hours or overnight.[17]

-

Agonist Stimulation: Treat the starved cells with the mGlu4 agonist at various concentrations for a specific time course (e.g., 5-15 minutes). Include an untreated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load 10-20 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane of the phospho-ERK1/2 antibodies and re-probe with an antibody against total ERK1/2, following the same incubation and detection steps.[17]

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.

Intracellular Calcium Mobilization Assay (Fluo-4)

This protocol describes a method for measuring changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.

Materials:

-

Cells expressing mGlu4 (and potentially a Gq-coupled receptor like H1 for crosstalk studies)

-

Black, clear-bottom 96-well or 384-well microplates

-

Cell culture medium

-

Fluo-4 AM

-

Pluronic F-127 (optional, to aid dye loading)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid (optional, to prevent dye extrusion)

-

mGlu4 agonist/PAM

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Plate cells in black, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[18][19]

-

-

Washing (if not using a "no-wash" kit): Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

-

Compound Addition and Fluorescence Reading:

-

Place the plate in a fluorescence microplate reader set to excite at ~490 nm and measure emission at ~525 nm.[18][19]

-

Establish a stable baseline fluorescence reading for several seconds.

-

Use the plate reader's injector to add the test compound (agonist/PAM) to the wells while continuously recording the fluorescence signal.

-

Continue recording for 1-3 minutes to capture the full calcium response.

-

-

Data Analysis:

-

The calcium response is typically quantified as the change in fluorescence (ΔF) over the baseline (F0), or as the peak fluorescence intensity.

-

Normalize the data to the response of a maximal agonist concentration or a positive control (e.g., ATP).

-

Plot the normalized response against the log of the compound concentration to determine EC50 values.

-

Conclusion

The mGlu4 receptor presents a complex and nuanced signaling profile, extending beyond its canonical role in cAMP inhibition. The activation of non-canonical pathways, including MAPK and PI3K, and the potential for biased signaling through crosstalk with other receptors, highlights the intricate regulatory mechanisms governing its function. A thorough understanding of these signaling cascades, supported by robust quantitative pharmacology and well-defined experimental protocols, is essential for the successful development of novel therapeutics targeting the mGlu4 receptor. This guide provides a foundational resource for researchers dedicated to advancing this promising field of drug discovery.

References

- 1. VU0155041, positive allosteric mGluR4 agonist (CAS 1093757-42-6) | Abcam [abcam.com]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Bio-Techne [bio-techne.com]

- 10. Synthesis and studies on the mGluR agonist activity of FAP4 stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]

- 13. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. abcam.com [abcam.com]

An In-depth Technical Guide on the Structure-Activity Relationship of mGlu4 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of agonists targeting the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a promising therapeutic target for neurological disorders such as Parkinson's disease.[1][2][3] The content delves into the quantitative data of representative agonists, detailed experimental protocols for their characterization, and visual representations of signaling pathways and drug discovery workflows.

Core Concepts of mGlu4 Receptor Agonism

The mGlu4 receptor, a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[4] These receptors are typically located presynaptically, where their activation leads to an inhibition of neurotransmitter release.[4] The signaling cascade is primarily mediated through the Gαi/o subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This mechanism of action makes mGlu4 an attractive target for conditions characterized by excessive glutamatergic signaling.

Two main classes of agonists for the mGlu4 receptor have been explored:

-

Orthosteric Agonists: These ligands bind to the same site as the endogenous ligand, glutamate. While some selective orthosteric agonists have been developed, achieving high subtype selectivity within the mGlu receptor family remains a challenge.[6][7]

-

Positive Allosteric Modulators (PAMs): These molecules bind to a distinct allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, glutamate.[4] PAMs offer the potential for greater subtype selectivity and a more modulatory effect compared to orthosteric agonists.[4][8]

Data Presentation: Quantitative Analysis of mGlu4 Agonists

The following tables summarize the in vitro potency and selectivity of representative mGlu4 receptor agonists, including both orthosteric agonists and PAMs.

Table 1: Orthosteric Agonists

| Compound | Receptor | EC50 (µM) | Reference(s) |

| L-AP4 | mGlu4 | 0.48 | [8] |

| mGlu6 | - | ||

| mGlu7 | - | ||

| mGlu8 | - | ||

| LSP1-2111 | mGlu4 | 2.2 | [9] |

| mGlu6 | 1.7 | [9] | |

| mGlu7 | 53 | [9] | |

| mGlu8 | 66 | [9] | |

| LSP4-2022 | mGlu4 | 0.11 | [6][10][11] |

| mGlu7 | 11.6 | [6][11] | |

| mGlu8 | 29.2 | [6][11] |

Table 2: Positive Allosteric Modulators (PAMs)

| Compound | Receptor | EC50 (µM) | Fold Shift | Reference(s) |

| (-)-PHCCC | mGlu4 | 4.1 | 5.5 | [12][13] |

| VU001171 | mGlu4 | 0.65 | 36 | [13] |

| ADX88178 | mGlu4 | - | - | [2][14] |

| Foliglurax (PXT002331) | mGlu4 | - | - | [14][15] |

| VU0155094 (ML397) | mGlu4 | - | - | [16] |

| VU0422288 (ML396) | mGlu4 | - | - | [16] |

| Optogluram-2 | mGlu4 | - | - | [17] |

EC50 values for PAMs represent the potentiation of an EC20 concentration of glutamate. Fold shift indicates the leftward shift of the glutamate concentration-response curve in the presence of the PAM.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of mGlu4 receptor agonists. Below are outlines of key experimental protocols frequently cited in the literature.

In Vitro Potency and Selectivity Assays

a) cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger in the mGlu4 signaling pathway.

-

Cell Line: HEK293 or CHO cells stably expressing the human or rat mGlu4 receptor.

-

Protocol:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Test compounds (agonists) are added at various concentrations. For PAMs, a fixed, sub-maximal concentration of glutamate (e.g., EC20) is also added.

-

The incubation is stopped, and cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data are normalized to the response of a reference agonist and fitted to a four-parameter logistic equation to determine EC50 values.[18]

-

b) [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGlu4 receptor.

-

Preparation: Membranes from cells expressing the mGlu4 receptor.

-

Protocol:

-

Cell membranes are incubated with the test compound, GDP, and [35S]GTPγS in an assay buffer.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The reaction is terminated by rapid filtration through a filter plate, which traps the membrane-bound [35S]GTPγS.

-

The radioactivity on the filter is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

EC50 and Emax values are determined by non-linear regression analysis.[8]

-

c) Calcium Mobilization Assay

While mGlu4 receptors are primarily coupled to Gi/o, they can be engineered to couple to Gq, enabling the measurement of intracellular calcium mobilization as a downstream readout of receptor activation.

-

Cell Line: HEK293 cells co-expressing the mGlu4 receptor and a promiscuous G-protein (e.g., Gα15/16) or a chimeric G-protein.

-

Protocol:

-

Cells are plated in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Test compounds are added, and the change in fluorescence intensity is monitored over time using a fluorometric imaging plate reader (FLIPR).

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

EC50 values are calculated from concentration-response curves.[6]

-

In Vivo Behavioral Assays

a) Haloperidol-Induced Catalepsy in Rodents

This model is used to assess the potential anti-parkinsonian effects of mGlu4 agonists.

-

Animal Model: Mice or rats.

-

Protocol:

-

Animals are pre-treated with the test compound via an appropriate route of administration (e.g., intraperitoneal, oral).

-

After a set period, the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) is administered to induce catalepsy.

-

Catalepsy is assessed at various time points by measuring the time it takes for the animal to remove its forepaws from a raised bar (bar test).

-

A reduction in the cataleptic score indicates a potential anti-parkinsonian effect.[6][19]

-

b) 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This is a widely used model of Parkinson's disease that involves the neurotoxic destruction of dopaminergic neurons in the nigrostriatal pathway.

-

Animal Model: Rats.

-

Protocol:

-

6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum to create a lesion.

-

After a recovery period, the lesion is typically validated by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

-

The test compound is administered, and its effects on motor deficits (e.g., akinesia, rotational behavior) are evaluated.[15]

-

Mandatory Visualizations

Signaling Pathways

The activation of the mGlu4 receptor initiates a signaling cascade that modulates neuronal activity.

Experimental Workflow

The discovery and characterization of novel mGlu4 agonists follow a structured workflow, from initial screening to preclinical evaluation.

Structure-Activity Relationship (SAR)

The SAR for mGlu4 PAMs often revolves around a central scaffold, with modifications to peripheral groups influencing potency and selectivity. The following diagram illustrates the SAR of a hypothetical pyrazole-based PAM series.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabotropic Glutamate Receptors for Parkinson's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mGlu4 allosteric modulation for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - ProQuest [proquest.com]

- 9. | BioWorld [bioworld.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Photoswitchable positive allosteric modulators of metabotropic glutamate receptor 4 to improve selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Electrophysiological and behavioral evidence that modulation of metabotropic glutamate receptor 4 with a new agonist reverses experimental parkinsonism | Semantic Scholar [semanticscholar.org]

The Discovery and Synthesis of Novel mGlu4 Agonists: A Technical Guide for Drug Development Professionals

Introduction: The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the Group III metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease. Its strategic location in the basal ganglia allows for the modulation of neurotransmission, offering a non-dopaminergic approach to treatment. This technical guide provides an in-depth overview of the discovery and synthesis of novel mGlu4 agonists, with a focus on positive allosteric modulators (PAMs), for researchers, scientists, and drug development professionals.

Core Concepts in mGlu4 Agonist Discovery

The development of selective mGlu4 agonists has historically been challenging due to the highly conserved orthosteric binding site among mGlu receptor subtypes. This has led to a significant focus on the discovery of PAMs, which bind to a distinct allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, glutamate. This approach offers greater subtype selectivity and a more nuanced modulation of receptor activity.

High-throughput screening (HTS) campaigns have been instrumental in identifying novel mGlu4 PAM scaffolds. These campaigns typically utilize cell lines co-expressing the human mGlu4 receptor and a chimeric G-protein (e.g., Gqi5) that couples the receptor to a detectable intracellular signaling pathway, such as calcium mobilization.

Key Novel mGlu4 Agonists and Their Synthesis

Several promising novel mGlu4 agonists, primarily PAMs, have been identified and characterized. The following sections detail the synthesis and properties of key examples.

Table 1: Potency and Selectivity of Novel mGlu4 Agonists

| Compound | Type | EC50 (human mGlu4) | EC50 (rat mGlu4) | Selectivity Profile |

| ML128 | PAM | 240 nM | - | >30 μM vs. mGluRs 1,2,3,5,7,8 |

| ML182 | PAM | 291 nM | 376 nM | >30 μM vs. mGluRs 1,2,3,8; weak activity at mGlu5,6,7 |

| VU0155041 | Allosteric Agonist/PAM | 798 nM | 693 nM | Highly selective for mGlu4 |

| LSP1-2111 | Orthosteric Agonist | 2.2 µM | - | Preferential for mGlu4/mGlu6 over mGlu7/8 |

| (-)-PHCCC | PAM | ~5-10 µM | - | Also acts as an mGlu1 antagonist |

Experimental Protocols: Synthesis of Novel mGlu4 Agonists

Synthesis of VU0155041 (cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid)

The synthesis of VU0155041 is achieved through a straightforward two-step process starting from commercially available cis-1,2-cyclohexanedicarboxylic anhydride (B1165640).

-

Step 1: Amide Formation.

-

cis-1,2-Cyclohexanedicarboxylic anhydride is reacted with 3,5-dichloroaniline (B42879) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

The reaction mixture is heated to facilitate the ring-opening of the anhydride and subsequent amide bond formation.

-

The resulting product, a carboxylic acid-amide, is then purified.

-

-

Step 2: Purification.

-

The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure VU0155041.

-

General Synthesis of Picolinamide-based PAMs (e.g., ML128 and ML182)

A general and efficient method for the synthesis of picolinamide-based mGlu4 PAMs involves the amidation of a substituted aniline (B41778) with a picolinic acid derivative.

-

Route I: Amide Coupling

-

A solution of the desired carboxylic acid (e.g., picolinic acid) is activated with coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent like 1,4-dioxane.

-

The appropriate substituted aniline is then added to the reaction mixture.

-

The mixture is heated to drive the reaction to completion.

-

The product is then extracted and purified by preparative HPLC.

-

-

Route II: Acid Chloride Acylation

-

The desired substituted aniline is dissolved in a mixture of dimethylformamide (DMF) and DIEA.

-

The corresponding acid chloride (e.g., picolinoyl chloride) is added to the solution.

-

The reaction proceeds at room temperature.

-

The final product is purified by preparative HPLC.

-

Synthesis of LSP1-2111

The synthesis of the orthosteric agonist LSP1-2111 involves a multi-step process:

-

Step 1: Radical Addition. The synthesis starts with a radical addition of hypophosphorous acid (H3PO2) to a protected vinylglycine or allylglycine methyl ester derivative. This forms the key H-phosphinate intermediate.

-

Step 2: Nucleophilic Addition. The H-phosphinate intermediate, in its silylated P(III) form, undergoes a nucleophilic addition to an aromatic aldehyde, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

-

Step 3: Deprotection. The protecting groups are then removed under appropriate conditions to yield the final product, LSP1-2111.

Synthesis of (-)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide)

The synthesis of (-)-PHCCC is a multi-step process that involves the construction of the cyclopropa[b]chromene core followed by functional group manipulations. A key step often involves a Simmons-Smith cyclopropanation of a chromene derivative. The carboxamide is then formed by coupling the corresponding carboxylic acid with aniline, and the oxime is introduced by reaction with hydroxylamine.

Key Experimental Assays for mGlu4 Agonist Characterization

The functional characterization of novel mGlu4 agonists relies on a suite of in vitro assays to determine their potency, efficacy, and selectivity.

Calcium Mobilization Assay

This is a primary high-throughput screening assay for identifying mGlu4 modulators.

-

Principle: Gi/o-coupled receptors like mGlu4 do not typically signal through calcium mobilization. To enable this readout, a chimeric G-protein, such as Gqi5, is co-expressed with the mGluR4 in a host cell line (e.g., CHO-K1 or HEK293). Gqi5 redirects the Gi/o signal to the Gq pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium upon receptor activation. This calcium influx is detected by a fluorescent calcium indicator dye, such as Fluo-4 AM.

-

Protocol:

-

Cell Plating: CHO-K1 cells stably co-expressing human mGluR4 and Gqi5 are plated in 384-well microplates and incubated overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). The cells are incubated for approximately 1 hour at 37°C.

-

Compound Addition and Signal Detection: The plates are placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken. Test compounds are then added, followed by the addition of a sub-maximal (EC20) concentration of glutamate to detect PAM activity, or a high (EC80) concentration of glutamate to detect negative allosteric modulator (NAM) activity. Fluorescence is monitored throughout the process.

-

Data Analysis: The change in fluorescence intensity upon agonist and compound addition is measured. For PAMs, the potentiation of the glutamate response is quantified to determine the EC50 of the compound.

-

Thallium Flux Assay

This assay provides an alternative method to measure Gi/o-coupled receptor activation.

-

Principle: mGluR4 activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This assay uses thallium (Tl+) as a surrogate for potassium (K+). When the channels open, Tl+ flows into the cell and binds to a Tl+-sensitive fluorescent dye, causing an increase in fluorescence.

-

Protocol:

-

Cell Plating: Cells expressing mGluR4 and GIRK channels are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound and Thallium Addition: Test compounds are added, followed by a stimulus buffer containing thallium and a low concentration of glutamate.

-

Signal Detection: The increase in fluorescence is measured over time using a fluorescence plate reader.

-

mGlu4 Signaling Pathways

Activation of mGlu4 receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Canonical Gi/o Signaling Pathway

The primary signaling pathway for mGlu4 involves coupling to the inhibitory G-protein, Gi/o.

Caption: Canonical and non-canonical mGlu4 signaling pathways.

Upon binding of glutamate, and potentiation by a PAM, the mGlu4 receptor activates the Gi/o protein. The α-subunit of the G-protein then inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

Non-Canonical Signaling Pathways

Recent evidence suggests that mGlu4 activation can also influence other signaling cascades, including:

-

PI3K/Akt Pathway: Activation of mGlu4 has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation.[1] The precise mechanism of this interaction is still under investigation but may involve crosstalk between the Gi/o and PI3K signaling components.

-

NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immune responses, can also be modulated by mGlu4 activity. This suggests a potential role for mGlu4 agonists in neuroinflammatory conditions.

Experimental Workflow for mGlu4 Agonist Discovery and Development

The process of discovering and developing novel mGlu4 agonists follows a structured workflow.

Caption: A typical workflow for mGlu4 agonist drug discovery.

-

High-Throughput Screening (HTS): Large chemical libraries are screened using a primary functional assay, such as the calcium mobilization assay, to identify initial "hits" that modulate mGlu4 activity.

-

Hit Identification and Validation: Hits from the primary screen are confirmed and their potency and efficacy are determined through concentration-response curves.

-

Hit-to-Lead Optimization: Structure-activity relationship (SAR) studies are conducted to improve the potency, selectivity, and drug-like properties of the initial hits, leading to the identification of "lead" compounds.

-

Lead Optimization: Further chemical modifications are made to the lead compounds to optimize their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles.

-

Preclinical Studies: The optimized lead compounds are evaluated in animal models of disease (e.g., rodent models of Parkinson's disease) to assess their in vivo efficacy and safety.

-

Clinical Trials: Promising candidates from preclinical studies advance to clinical trials in humans to evaluate their safety and therapeutic efficacy.

Conclusion

The discovery and synthesis of novel mGlu4 agonists, particularly PAMs, represent a vibrant area of research with significant therapeutic potential. The methodologies and workflows outlined in this guide provide a framework for the successful identification and development of new chemical entities targeting this important receptor. Continued innovation in synthetic chemistry and pharmacological screening will undoubtedly lead to the next generation of mGlu4-targeted therapeutics.

References

An In-depth Technical Guide to mGlu4 Receptor Agonist Binding Site Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), focusing on the analysis of its agonist binding sites. It is designed to serve as a core resource for professionals in neuroscience research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key molecular processes.

Introduction to the mGlu4 Receptor

The metabotropic glutamate receptor 4 (mGlu4) is a member of the Class C G-protein coupled receptor (GPCR) family.[1][2] These receptors are characterized by a large extracellular N-terminal domain, often referred to as a "Venus flytrap" domain, which contains the orthosteric binding site for the endogenous ligand, glutamate.[2] mGlu4, along with mGlu6, mGlu7, and mGlu8, belongs to group III of the mGlu receptor family, which are typically coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][4]

Functionally, mGlu4 receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit neurotransmitter release.[4][5] This modulatory role in synaptic transmission has made mGlu4 a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[5][6] The development of selective agonists and positive allosteric modulators (PAMs) for mGlu4 is an active area of research. PAMs are of particular interest as they bind to a site distinct from the glutamate binding pocket and enhance the receptor's response to the endogenous agonist, offering a more nuanced approach to receptor modulation.

Binding Sites of the mGlu4 Receptor

The mGlu4 receptor possesses two main types of binding sites for ligands: the orthosteric site and allosteric sites.

-

Orthosteric Site: Located in the Venus flytrap domain of the large extracellular N-terminus, this is the binding site for the endogenous agonist, glutamate.[2] The high degree of conservation in this region among mGlu receptor subtypes has made the development of selective orthosteric agonists challenging.[2][7] Upon glutamate binding, the Venus flytrap domain undergoes a conformational change, which is transmitted to the seven-transmembrane (7TM) domain, leading to G-protein activation.[2]

-

Allosteric Sites: These are topographically distinct from the orthosteric site and are located within the 7TM domain.[8][9] Positive allosteric modulators (PAMs) bind to these sites and potentiate the receptor's response to glutamate.[5] Some PAMs have also been shown to possess intrinsic agonist activity, directly activating the receptor in the absence of an orthosteric agonist; these are termed "ago-PAMs".[8] Computational modeling and mutagenesis studies have suggested the existence of at least two overlapping allosteric binding pockets within the 7TM domain.[9][10] The binding mode of a PAM within these pockets can influence its functional properties, such as its degree of cooperativity with the orthosteric agonist and its intrinsic efficacy.[9][10]

Quantitative Analysis of Ligand Binding and Function

The characterization of novel compounds targeting the mGlu4 receptor involves determining their binding affinity and functional potency. This is typically achieved through radioligand binding assays and functional assays such as GTPγS binding assays.

Ligand Binding Affinity Data

The following table summarizes the binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50) of various ligands for the mGlu4 receptor.

| Compound | Ligand Type | Assay Type | Receptor Species | Ki / IC50 (nM) | Reference |

| [3H]-LY354740 | Orthosteric Agonist | Radioligand Displacement | Human mGlu2 | 19.6 | [11] |

| LY341495 | Orthosteric Antagonist | Radioligand Displacement | Human mGlu2 | 5.1 | [11] |

| RO4988546 | Negative Allosteric Modulator | Radioligand Displacement | Human mGlu2 | 8.7 | [11] |

| RO5488608 | Negative Allosteric Modulator | Radioligand Displacement | Human mGlu2 | 2.5 | [11] |

Ligand Functional Potency Data

The following table summarizes the functional potencies (EC50) of various agonists and PAMs at the mGlu4 receptor.

| Compound | Ligand Type | Assay Type | Receptor Species | EC50 (µM) | Reference |

| PHCCC | Positive Allosteric Modulator | Functional Assay | Not Specified | 4.1 | [1] |

| VU001171 | Positive Allosteric Modulator | Functional Assay | Human | 0.65 | [1] |

| PCEP | Orthosteric Agonist | IP Production Assay | Not Specified | 7 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are protocols for key experiments used in the analysis of mGlu4 receptor agonists.

Radioligand Binding Assay (Filtration Method)

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.[12]

Materials:

-

Cell membranes expressing the mGlu4 receptor.

-

Radiolabeled ligand (e.g., [³H]-agonist or antagonist).

-

Unlabeled test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]

-

Wash Buffer (ice-cold).

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[13]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the mGlu4 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[13]

-

Assay Setup: In a 96-well plate, add the cell membranes (e.g., 50-120 µg protein for tissue), the unlabeled test compound at various concentrations, and the radiolabeled ligand at a fixed concentration. The final volume is typically 250 µL.[13]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[13]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[13]

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[13]

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[13]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[14]

Materials:

-

Cell membranes expressing the mGlu4 receptor and the corresponding G-protein.

-

[³⁵S]GTPγS.

-

GDP.

-

Test agonists.

-

Assay Buffer (containing Mg²⁺ and Na⁺ ions).[15]

-

96-well plates.

-

Filtration apparatus or SPA beads.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the cell membranes, GDP, and the test agonist at various concentrations.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Terminate the reaction. For filtration assays, rapidly filter the contents through a filter plate and wash. For SPA-based assays, add SPA beads that capture the membranes.[16]

-

Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14]

Visualizing Molecular Pathways and Workflows

Understanding the complex signaling cascades and experimental procedures is facilitated by visual diagrams.

mGlu4 Receptor Signaling Pathway

Caption: Canonical signaling pathway of the mGlu4 receptor.

Radioligand Binding Assay Workflow

Caption: Workflow for a filtration-based radioligand binding assay.

Orthosteric vs. Allosteric Binding Sites

Caption: Relationship between orthosteric and allosteric binding sites on mGlu4.

References

- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]

- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor orthosteric ligands and their binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. revvity.com [revvity.com]

An In-depth Technical Guide to Endogenous Ligands for the Metabotropic Glutamate Receptor 4 (mGlu4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known endogenous ligands for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a key therapeutic target in the central nervous system. This document details the quantitative pharmacology of these ligands, outlines the experimental protocols for their characterization, and illustrates the associated signaling pathways.

Introduction to the mGlu4 Receptor

The mGlu4 receptor is a member of the Group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) belonging to Class C. These receptors are distinguished by a large extracellular N-terminal domain that houses the orthosteric agonist binding site. Primarily located presynaptically, mGlu4 receptors play a crucial role in modulating neurotransmission by inhibiting the release of neurotransmitters.[1] The activation of the mGlu4 receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade makes the mGlu4 receptor an attractive target for the treatment of various neurological and psychiatric disorders.

Identified Endogenous Ligands

Several endogenous molecules have been identified as ligands for the mGlu4 receptor. The primary and most well-established endogenous agonist is L-glutamate. In addition, L-serine-O-phosphate (L-SOP) and Cinnabarinic acid have been characterized as endogenous agonists. While N-acetylaspartylglutamate (NAAG) and L-cysteine sulfinic acid are also considered endogenous signaling molecules, current evidence suggests that NAAG does not activate the mGlu4 receptor, and the activity of L-cysteine sulfinic acid at this specific receptor subtype is less defined.[4][5]

L-Glutamate

As the principal excitatory neurotransmitter in the central nervous system, L-glutamate is the primary endogenous agonist for all metabotropic glutamate receptors, including mGlu4.

L-Serine-O-Phosphate (L-SOP)

L-SOP is an intermediate in the biosynthesis of the amino acid L-serine and has been identified as a potent endogenous agonist at Group III mGluRs, including the mGlu4 receptor.

Cinnabarinic Acid

A metabolite of the kynurenine (B1673888) pathway, cinnabarinic acid has been identified as a novel endogenous orthosteric partial agonist of the mGlu4 receptor.[1][6][7] Its levels have been shown to increase during inflammatory processes.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinity and functional potency of the endogenous ligands at the mGlu4 receptor.

Table 1: Functional Potency (EC50/IC50) of Endogenous Ligands at the mGlu4 Receptor

| Ligand | Species | Cell Line | Assay Type | Value (µM) | Reference |

| L-Glutamate | Rat | CHO-GloSensor | cAMP Inhibition | 0.49 | [8] |

| L-Glutamate | Human | T-REx 293 | cAMP Accumulation | ~1.0 | [9] |

| L-Serine-O-Phosphate (L-SOP) | Rat | BHK | cAMP Inhibition | 4.4 | |

| Cinnabarinic Acid | Human | HEK293 | [3H]InsP Production | >100 | [6] |

Note: The potency of endogenous ligands can vary depending on the experimental conditions, cell line, and assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with the mGlu4 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the mGlu4 receptor

-

Radiolabeled ligand (e.g., [3H]-L-AP4)

-

Unlabeled test ligand (endogenous agonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the mGlu4 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[10][11]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test ligand.[10][11]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10][11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold assay buffer.[10][11]

-

Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test ligand. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabel). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)

This functional assay measures the ability of a ligand to activate the Gi/o-coupled mGlu4 receptor, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

-

Cells stably expressing the mGlu4 receptor (e.g., CHO or HEK293 cells)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Test ligand (endogenous agonist)

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent reporter assay like GloSensor)[12][13]

-

Cell culture medium

-

96- or 384-well plates

Procedure:

-

Cell Plating: Seed the mGlu4-expressing cells into a multi-well plate and grow to the desired confluency.[14]

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[14]

-

Ligand and Forskolin Addition: Add varying concentrations of the test ligand to the wells, followed by a fixed concentration of forskolin to stimulate cAMP production.[15]

-

Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C or room temperature).[14][15]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[14]

-

Data Analysis: Plot the measured cAMP levels against the concentration of the test ligand. The data should show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC50 or EC50 value, representing the concentration of the ligand that produces 50% of its maximal inhibitory effect.

Mandatory Visualizations

Signaling Pathway of the mGlu4 Receptor

Caption: mGlu4 receptor signaling cascade.

Experimental Workflow for Determining Ligand Potency

References

- 1. mdpi.com [mdpi.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnabarinic acid and xanthurenic acid: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

mGlu4 Receptor Agonist G-Protein Coupling Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a class C G-protein coupled receptor (GPCR), is a critical modulator of synaptic transmission and a promising therapeutic target for neurological and psychiatric disorders. Understanding the precise G-protein coupling profile of mGlu4 agonists is paramount for the development of selective therapeutics with desired downstream effects. This technical guide provides a comprehensive overview of the G-protein coupling specificity of mGlu4 receptor agonists, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. Current research definitively establishes that mGlu4 receptors predominantly and selectively couple to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While instances of mGlu4-mediated signaling through Gq-associated pathways have been reported, these are not a result of direct coupling but rather a consequence of receptor crosstalk.

mGlu4 Receptor G-Protein Coupling Profile

The metabotropic glutamate receptors (mGluRs) are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms. The mGlu4 receptor belongs to Group III, which also includes mGlu6, mGlu7, and mGlu8 receptors. A comprehensive study utilizing a bioluminescence resonance energy transfer (BRET)-based assay systematically evaluated the coupling of all eight mGluR subtypes to a panel of 14 distinct Gα proteins. The findings for the mGlu4 receptor are summarized in the table below.

Quantitative Analysis of mGlu4 G-Protein Coupling

The following table presents the potency (EC50) of the endogenous agonist, glutamate, in inducing a response for various Gα subunits when co-expressed with the human mGlu4 receptor. The data clearly demonstrates that mGlu4 selectively couples to members of the Gi/o family of G-proteins. No significant coupling was observed for Gs or Gq/11 family G-proteins[1].

| G-Protein Subtype | Agonist | Potency (EC50) [μM] | Efficacy (% of Max Response) | Assay Type | Reference |

| Gi/o Family | |||||

| GαoA | L-Glutamate | 0.23 ± 0.04 | Not Reported | NanoBRET | [1] |

| GαoB | L-Glutamate | 0.25 ± 0.05 | Not Reported | NanoBRET | [1] |

| Gαi1 | L-Glutamate | 0.45 ± 0.08 | Not Reported | NanoBRET | [1] |

| Gαi2 | L-Glutamate | 0.41 ± 0.07 | Not Reported | NanoBRET | [1] |

| Gαi3 | L-Glutamate | 0.48 ± 0.09 | Not Reported | NanoBRET | [1] |

| Gαz | L-Glutamate | 0.62 ± 0.12 | Not Reported | NanoBRET | [1] |

| Gq/11 Family | |||||

| Gαq | L-Glutamate | No Coupling Observed | - | NanoBRET | [1] |

| Gα11 | L-Glutamate | No Coupling Observed | - | NanoBRET | [1] |

| Gα14 | L-Glutamate | No Coupling Observed | - | NanoBRET | [1] |

| Gα15/16 | L-Glutamate | No Coupling Observed | - | NanoBRET | [1] |

| Gs Family | |||||

| Gαs | L-Glutamate | No Coupling Observed | - | NanoBRET | [1] |

| G12/13 Family | |||||

| Gα12 | L-Glutamate | No Coupling Observed | - | NanoBRET | [1] |

| Gα13 | L-Glutamate | No Coupling Observed | - | NanoBRET | [1] |

Signaling Pathways

The selective coupling of mGlu4 to Gi/o proteins initiates a canonical signaling cascade that modulates neuronal excitability. The primary downstream effect is the inhibition of adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cAMP.

While direct coupling to Gq proteins is not observed, mGlu4 activation can lead to intracellular calcium mobilization through crosstalk with Gq-coupled receptors, such as the H1 histamine (B1213489) receptor. This phenomenon highlights the complexity of cellular signaling and the potential for biased agonism depending on the cellular context[2][3].

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the G-protein coupling of mGlu4 receptor agonists.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This assay directly measures the interaction between the mGlu4 receptor and specific G-protein subunits in live cells.

Materials:

-

HEK293 cells

-

Expression plasmids for mGlu4, Gα-Rluc8, Gγ-Venus, and Gβ

-

Cell culture medium and supplements

-

Transfection reagent

-

BRET buffer (e.g., HBSS with 20 mM HEPES)

-

Coelenterazine h

-

mGlu4 agonist

-

White, clear-bottom 96-well microplates

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in a 6-well plate at a density that will reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the expression plasmids for mGlu4, the specific Gα-Rluc8 subunit of interest, Gγ-Venus, and Gβ using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the transfected cells for 24-48 hours.

-

-

Cell Harvesting and Plating:

-

Gently detach the cells and resuspend them in BRET buffer.

-

Determine the cell density and adjust to the desired concentration.

-

Plate the cell suspension into a white, clear-bottom 96-well microplate.

-

-

BRET Measurement:

-

Add Coelenterazine h to each well to a final concentration of 5 µM.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the baseline BRET signal using a plate reader equipped with filters for Rluc8 (e.g., 485 nm) and Venus (e.g., 530 nm).

-

Add the mGlu4 agonist at various concentrations to the wells.

-

Immediately begin kinetic BRET measurements for a desired duration (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the BRET ratio (emission at 530 nm / emission at 485 nm) for each time point and concentration.

-

Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.

-

Plot the net BRET signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the mGlu4 receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

[³⁵S]GTPγS

-

mGlu4 agonist

-

Non-specific binding control (unlabeled GTPγS)

-

Scintillation vials and fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the mGlu4 receptor using standard homogenization and centrifugation techniques.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a microcentrifuge tube, combine the cell membranes (e.g., 10-20 µg of protein), assay buffer, and GDP (e.g., 10 µM).

-

Add the mGlu4 agonist at various concentrations. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Pre-incubate the mixture for 15-20 minutes at 30°C.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters quickly with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of mGlu4 agonists to inhibit the production of cAMP, the downstream effector of the Gi/o signaling pathway.

Materials:

-

Cells expressing the mGlu4 receptor

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

mGlu4 agonist

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

Procedure:

-

Cell Plating and Treatment:

-

Plate cells expressing the mGlu4 receptor in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes.

-

Add the mGlu4 agonist at various concentrations and incubate for 10-15 minutes.

-

-

Adenylyl Cyclase Stimulation:

-

Stimulate adenylyl cyclase by adding forskolin (e.g., 1-10 µM).

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., ELISA or HTRF) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.

-

Plot the percentage of inhibition as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.

-

Calcium Mobilization Assay

This assay is used to investigate potential crosstalk between mGlu4 and Gq-coupled receptors, which can lead to an increase in intracellular calcium.

Materials:

-

Cells co-expressing the mGlu4 receptor and a Gq-coupled receptor (e.g., H1 histamine receptor)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

mGlu4 agonist

-

Agonist for the co-expressed Gq-coupled receptor (e.g., histamine)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Plating and Dye Loading:

-

Plate the co-transfected cells in a black, clear-bottom 96-well plate and grow to confluency.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject the mGlu4 agonist and/or the Gq-coupled receptor agonist into the wells.

-

Immediately begin kinetic fluorescence measurements to monitor changes in intracellular calcium levels.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time.

-

Determine the peak fluorescence response for each condition.

-

Plot the peak response as a function of agonist concentration to generate dose-response curves and determine EC50 values.

-

Conclusion

The G-protein coupling specificity of mGlu4 receptor agonists is predominantly and selectively directed towards the Gi/o family of G-proteins. This selective coupling initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. While crosstalk with Gq-coupled receptors can induce calcium mobilization, this is an indirect effect and not indicative of direct mGlu4-Gq coupling. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the G-protein coupling profiles of novel mGlu4 agonists, facilitating the development of targeted therapeutics for a range of neurological and psychiatric disorders.

References

Structural Determinants of Metabotropic Glutamate Receptor 4 (mGlu4) Agonist Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural determinants governing the activity of agonists at the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a key therapeutic target for a range of neurological and psychiatric disorders. This document details the molecular architecture of the receptor, the binding modes of orthosteric and allosteric agonists, and the structure-activity relationships (SAR) of prominent chemical scaffolds. Furthermore, it provides detailed protocols for key experimental assays used to characterize mGlu4 agonist and positive allosteric modulator (PAM) activity.

Introduction to the mGlu4 Receptor

The mGlu4 receptor is a member of the Class C G-protein coupled receptors (GPCRs), which are characterized by a large extracellular domain.[1] As a member of the group III mGlu receptors, mGlu4 is predominantly coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in modulating synaptic transmission and neuronal excitability.[2] The receptor exists as a homodimer, with each subunit comprising a large N-terminal "Venus flytrap" domain (VFTD) that contains the orthosteric binding site for the endogenous agonist glutamate, a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain.[3] The 7TM domain is the site of action for allosteric modulators.[4]

Binding Sites and Mechanism of Action

Orthosteric Agonists

Orthosteric agonists bind within the VFTD of the mGlu4 receptor. The binding of glutamate or other orthosteric agonists induces a conformational change, causing the two lobes of the VFTD to close.[1] This movement is transmitted through the CRD to the 7TM domains, leading to a rearrangement of the transmembrane helices and subsequent activation of the intracellular G-protein.

Positive Allosteric Modulators (PAMs)